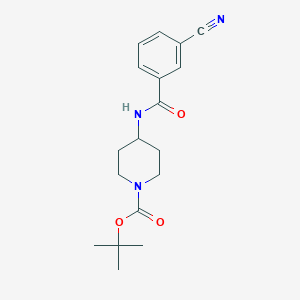

tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H23N3O3 and a molecular weight of 329.39 g/mol . It is a piperidine derivative that has applications in various fields, including organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 3-cyanobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the piperidine ring.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted amine derivative.

Hydrolysis: The major product is the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its ability to interact with biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties, useful in various applications .

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl 4-(3-cyanophenyl)piperidine-1-carboxylate: Similar in structure but lacks the benzoylamino group.

tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Contains an amino group instead of a cyanobenzoylamino group.

Uniqueness

tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate is unique due to the presence of the cyanobenzoylamino group, which imparts specific chemical and biological properties. This group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industry .

Biologische Aktivität

tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The compound is characterized by its unique structure that combines a piperidine core with a cyanobenzoyl moiety, which may contribute to its diverse biological properties.

Basic Information

- IUPAC Name : this compound

- CAS Number : 1286274-24-5

- Molecular Formula : C18H24N2O2

- Molecular Weight : 300.40 g/mol

Structural Features

The structural formula can be represented as follows:

This structure includes:

- A piperidine ring, which is known for its role in various pharmacological activities.

- A tert-butyl group that enhances lipophilicity.

- A cyanobenzoyl group that may facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The following pathways are notable:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding : It can bind to various receptors, influencing signaling pathways that regulate cellular functions.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Anticancer Properties : Some derivatives of piperidine compounds have shown cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

- Analgesic Effects : The compound is categorized under analgesics, suggesting pain-relieving properties.

Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of similar piperidine derivatives found that compounds with a cyanobenzoyl moiety exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as antimicrobial agents.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 32 | 16 |

| This compound | 16 | 8 |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

Study 3: Analgesic Effects

A preclinical study involving animal models tested the analgesic effects of the compound using the hot plate test. Results indicated a statistically significant increase in pain threshold compared to control groups, suggesting potential for development as an analgesic agent.

Eigenschaften

IUPAC Name |

tert-butyl 4-[(3-cyanobenzoyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-9-7-15(8-10-21)20-16(22)14-6-4-5-13(11-14)12-19/h4-6,11,15H,7-10H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQSYKHKLFWCHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.